molecular formula C4H6FN B15280028 3-fluoro-2,5-dihydro-1H-pyrrole

3-fluoro-2,5-dihydro-1H-pyrrole

Cat. No.: B15280028
M. Wt: 87.10 g/mol
InChI Key: LUTBBSKDGQJPJM-UHFFFAOYSA-N
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Description

3-Fluoro-2,5-dihydro-1H-pyrrole is a fluorinated derivative of 2,5-dihydro-1H-pyrrole, a core structure also known as 3-pyrroline. This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Fluorinated pyrrolines are of significant interest in pharmaceutical development for their potential to modulate the biological activity, metabolic stability, and physicochemical properties of lead compounds . While specific biological data for this exact molecule may be limited, its structural features align with compounds investigated for various therapeutic applications. Pyrrole derivatives are recognized as privileged scaffolds in drug discovery due to their broad pharmacological profiles, which have been shown to include antimicrobial, antiviral, anticancer, and anti-inflammatory activities . The incorporation of fluorine atoms, a common strategy in modern medicinal chemistry, is known to influence a molecule's binding affinity, lipophilicity, and overall bioavailability . Furthermore, related pyrrole-based structures have been designed as multi-target ligands for complex neurodegenerative conditions, demonstrating selective inhibitory activity against enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in Alzheimer's disease research . This compound is presented for research applications as a chemical tool for the synthesis of more complex, biologically relevant molecules. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6FN

Molecular Weight

87.10 g/mol

IUPAC Name

3-fluoro-2,5-dihydro-1H-pyrrole

InChI

InChI=1S/C4H6FN/c5-4-1-2-6-3-4/h1,6H,2-3H2

InChI Key

LUTBBSKDGQJPJM-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CN1)F

Origin of Product

United States

Advanced Reactivity and Reaction Mechanisms of 3 Fluoro 2,5 Dihydro 1h Pyrrole

Transformations of the Carbon-Carbon Double Bond

The alkene moiety within the 3-fluoro-2,5-dihydro-1H-pyrrole ring is a key site for chemical modifications. It readily participates in addition, hydrogenation, and oxidation reactions, providing access to a diverse array of substituted pyrrolidine (B122466) derivatives.

Addition Reactions and Functionalization

The double bond of 3-pyrrolines, including the fluorinated analogue, can be functionalized through various addition reactions. One significant transformation is the palladium-catalyzed hydroarylation, which allows for the direct formation of 3-aryl-pyrrolidines. Studies on N-alkyl pyrrolines have shown that they undergo hydroarylation with aryl bromides to deliver the corresponding pyrrolidines, which are privileged structures in medicinal chemistry due to their presence in potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors. chemrxiv.org

Radical additions also provide a viable route for functionalization. The trifluoromethyl radical (CF₃•), generated from reagents like the Ruppert-Prakash reagent (TMSCF₃), can add across the double bond of related homoallylic diazirines to initiate a cyclization that forms the pyrroline (B1223166) ring. rsc.org This type of radical addition highlights the double bond's susceptibility to attack by electrophilic radicals, leading to trifluoromethylated pyrrolidine structures. rsc.orgnih.gov

Furthermore, the double bond can undergo classic oxidative addition reactions such as dihydroxylation. The treatment of N-Cbz-protected 3,4-dehydroproline, a derivative of 3-pyrroline, with osmium tetroxide (OsO₄) results in stereoselective dihydroxylation to form the corresponding diol. acs.org Similarly, epoxidation of the double bond can be achieved, creating a reactive epoxide intermediate for further nucleophilic attack. acs.org

A summary of representative addition reactions is presented below.

Reaction TypeReagents & ConditionsProduct TypeRef
HydroarylationAryl bromide, PdCl₂, P(o-Tol)₃, Cu(OTf)₂, MeCN, 100°C3-Aryl-pyrrolidine chemrxiv.org
Radical AdditionTMSCF₃, PIDA, CsF, MeCN, 0°CCF₃-substituted pyrroline rsc.orgnih.gov
DihydroxylationOsO₄, N-methylmorpholine N-oxide (NMO)Pyrrolidine-diol acs.org
Epoxidationm-CPBAPyrrolidine-epoxide acs.org

Hydrogenation and Reduction Pathways

The saturation of the carbon-carbon double bond in this compound is a fundamental transformation that yields the corresponding 3-fluoropyrrolidine (B48656) scaffold. This saturated ring system is a valuable building block for bioactive compounds. researchgate.net

Catalytic hydrogenation is a common method for this reduction. In syntheses of related fluorinated pyrrole (B145914) structures, hydrogenation steps are employed using catalysts such as Palladium on carbon (Pd-C) or Raney Nickel (Raney-Ni) under a hydrogen atmosphere. google.comgoogle.com These methods are generally efficient for converting the pyrroline double bond to a single bond. For instance, the reduction of a pyrroline derivative with diisobutylaluminum hydride (DIBAL-H) has been shown to readily produce the corresponding pyrrolidine. rsc.org

Historically, the reduction of pyrrole itself to pyrrolidine using methods like zinc and hydrochloric acid has been documented, though these conditions can sometimes lead to over-reduction and the formation of byproducts. orgsyn.org The separation of pyrroline from the resulting pyrrolidine can be challenging due to their close boiling points, making controlled catalytic hydrogenation a more favorable approach. orgsyn.org

ReactionCatalyst/ReagentProductRef
Catalytic HydrogenationPd-C, H₂3-Fluoropyrrolidine google.comgoogle.com
Catalytic HydrogenationRaney-Ni, H₂3-Fluoropyrrolidine google.comgoogle.com
Hydride ReductionDIBAL-H3-Fluoropyrrolidine rsc.org

Oxidation Reactions

Oxidation of the double bond in this compound offers a pathway to introduce new functional groups and create more complex heterocyclic systems. As mentioned previously, oxidative additions like dihydroxylation with OsO₄ are well-established. acs.org

Beyond simple diol formation, the double bond can react with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). Treatment of a pyrroline derivative with m-CPBA can lead to the formation of a fused oxaziridine, which involves oxidation of both the double bond and the adjacent nitrogen atom. rsc.org This reaction provides a route to structurally unique and reactive bicyclic systems. The choice of oxidant and reaction conditions can be tuned to favor either epoxidation of the double bond or more extensive oxidation of the heterocyclic ring.

Reactivity of the Fluoro-Substituent

The fluorine atom at the C3 position significantly influences the molecule's reactivity, both by activating adjacent positions and by participating directly in reactions.

Fluorine Migration and Elimination Reactions

The C-F bond in fluorinated pyrrolidines and their precursors can be susceptible to elimination reactions, particularly when a suitable leaving group is present or when aromatization is a strong thermodynamic driving force. A key example is the synthesis of 3-fluoropyrroles, which can be achieved through the dehydrofluorination of a difluorinated pyrrolidine intermediate. nih.gov This elimination reaction re-establishes aromaticity in the pyrrole ring and is a crucial step in accessing polyfunctionalized 3-fluoropyrroles. nih.gov

Elimination pathways often compete with desired substitution reactions. For example, attempts to perform deoxyfluorination on 3-hydroxy-4-chloroprolines using diethylaminosulfur trifluoride (DAST) have been shown to result primarily in the formation of the aromatic pyrrole product through elimination, rather than the desired difluorinated proline. acs.org This highlights that the formation of the stable aromatic pyrrole ring can be a powerful driving force that favors elimination over substitution, especially under conditions that promote the formation of a carbocation or involve strong bases.

Reaction TypeReagent/ConditionOutcomeDriving ForceRef
DehydrofluorinationBaseAromatization to 3-fluoropyrroleAromaticity nih.gov
EliminationDAST on a β-hydroxy halideAromatization to pyrroleAromaticity acs.org

Substitution Reactions Involving the C-F Bond

Direct nucleophilic substitution of the fluorine atom in this compound is challenging. The C(sp³)–F bond is the strongest single bond to carbon, and fluoride (B91410) is a poor leaving group in SN2 reactions. ucla.edu Attempts to displace other leaving groups (like tosylates or bromides) with a fluoride nucleophile on related pyrrolidine rings have proven difficult, often resulting in elimination products or complex mixtures. acs.org

This low reactivity contrasts sharply with nucleophilic aromatic substitution (SNAr), where a fluorine substituent on an activated aromatic ring is an excellent leaving group. uni-tuebingen.de In SNAr, the high electronegativity of fluorine stabilizes the negatively charged Meisenheimer complex intermediate, accelerating the rate-determining addition step. stackexchange.com However, this mechanism is not operative in the non-aromatic this compound system.

Despite the difficulty of direct substitution, intramolecular reactions can facilitate C-F bond cleavage. In one synthetic route, the nitrogen of a pyrrole ring acts as an intramolecular nucleophile, attacking a carbon bearing two fluorine atoms in a vinylic substitution (SNV) process to form a new ring and cleave a C-F bond. This demonstrates that C-F bond breaking is possible when facilitated by favorable intramolecular geometry.

The primary reactivity pathway for the fluoro-substituent in this system is therefore dominated by elimination, driven by the formation of a stable aromatic pyrrole ring. Direct substitution of the fluoride is generally not a favored process.

Nitrogen Atom Functionalization

The functionalization of the nitrogen atom in the this compound ring is a critical step in the synthesis of a diverse array of N-substituted derivatives. This process allows for the introduction of various functional groups, which can significantly modulate the chemical and biological properties of the resulting molecules.

N-Alkylation and N-Acylation

N-alkylation and N-acylation reactions are fundamental methods for the derivatization of the pyrrole nitrogen. These reactions typically involve the treatment of the parent heterocycle with an appropriate alkylating or acylating agent in the presence of a base. The choice of reagents and reaction conditions can be tailored to achieve the desired substitution pattern and yield. For instance, the Paal-Knorr reaction, a classic method for pyrrole synthesis, involves the condensation of a 1,4-dicarbonyl compound with a primary amine, leading to the formation of N-substituted pyrroles. researchgate.netnih.gov This approach has been widely utilized for the preparation of a variety of N-aryl and N-alkyl pyrrole derivatives. nih.gov

The reactivity of the nitrogen atom can be influenced by the electronic nature of the substituents on the pyrrole ring. In the case of this compound, the electron-withdrawing fluorine atom can affect the nucleophilicity of the nitrogen, potentially requiring specific catalytic systems to facilitate the reaction. Various catalysts, including Brønsted and Lewis acids, have been employed to promote N-alkylation and N-acylation. researchgate.netmdpi.com For example, the use of low-cost and commercially available aluminas has been shown to be effective in catalyzing the synthesis of N-substituted pyrroles under solvent-free conditions. researchgate.netmdpi.com

Formation of N-Substituted Dihydropyrrole Derivatives

The formation of N-substituted dihydropyrrole derivatives is a key outcome of the nitrogen atom functionalization of this compound. These derivatives serve as important building blocks in organic synthesis and are precursors to a wide range of more complex heterocyclic systems. The synthesis of these derivatives can be achieved through various synthetic strategies, including multicomponent reactions. One such approach involves the one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines to yield N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov This method offers high atom economy and allows for the generation of molecular diversity from simple starting materials. nih.gov

The table below provides examples of N-substituted pyrrole derivatives synthesized through various methods, highlighting the versatility of nitrogen atom functionalization.

Compound Name Synthetic Method Catalyst Yield (%) Reference
1-Benzyl-2,5-dimethyl-1H-pyrrole Paal-Knorr reaction CATAPAL 200 97 mdpi.com
1-(4-Trifluoromethoxyphenyl)-2,5-dimethylpyrrole Paal-Knorr reaction Not specified 76 nih.gov
N-Substituted 2,3,5-functionalized 3-cyanopyrroles Three-component reaction Acetic acid Up to 90 nih.gov

Ring-Opening, Ring-Contraction, and Ring-Expansion Reactions

While the primary focus is often on the functionalization of the existing ring, this compound and its derivatives can also participate in reactions that alter the core heterocyclic structure. These include ring-opening, ring-contraction, and ring-expansion reactions. Such transformations are valuable for accessing different heterocyclic scaffolds that may be difficult to synthesize directly. For example, a skeletal editing method has been developed for the direct insertion of a nitrogen atom into pyrrolidine rings, converting them into tetrahydropyridazine scaffolds. nih.gov This process, achieved under mild conditions using O-diphenylphosphinyl hydroxylamine, enables late-stage modification of complex molecules. nih.gov

Furthermore, thermal denitrogenation of N-fluoroalkylated 1,2,3-triazoles can lead to the formation of ketenimine intermediates. These reactive species can then undergo various cyclization and rearrangement reactions to produce trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones, demonstrating a pathway for ring expansion and functionalization. nih.gov

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Transition metal catalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds, including pyrrole derivatives. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at positions that are often difficult to functionalize using traditional methods.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. Mechanistic studies often involve a combination of experimental techniques and computational analysis.

For instance, in the context of N-acylation, an anionic Fries rearrangement, also known as a "pyrrole dance," has been proposed as a possible reaction pathway. nsf.gov This mechanism involves the deprotonation of the pyrrole ring followed by an intramolecular acyl transfer. Crossover experiments can be conducted to distinguish between intramolecular and intermolecular pathways. nsf.gov

The iodocyclization of allylic fluorides to form 3-fluoropyrrolidines has been shown to proceed with high syn-stereocontrol. nih.gov This stereoselectivity is suggested to arise from the involvement of I(2)-π complexes where the fluorine atom is positioned inside the complex during the ring closure. nih.gov

Experimental Elucidation of Reaction Intermediates

The identification of transient intermediates is crucial for understanding the detailed reaction mechanism of this compound. Techniques such as spectroscopy and trapping experiments are instrumental in this regard.

In reactions involving metal catalysts, the formation of organometallic intermediates is a common feature. For instance, in copper-catalyzed C-H amination reactions to form pyrrolidines, the participation of copper(II) fluoride species has been proposed. nih.gov It is plausible that reactions of this compound with copper(I) catalysts could proceed through a similar intermediate, such as a [L_nCu(II)-F] complex, generated from the interaction of the copper(I) precursor with a fluorine source or the fluorinated substrate itself. nih.gov The isolation and characterization of such intermediates, for example through X-ray crystallography, would provide direct evidence for their role in the catalytic cycle.

Furthermore, in the context of cycloaddition reactions, the formation of transient intermediates like ylides or zwitterions can be inferred. For example, the reaction of heteroaromatic N-ylides with acetylenic dipolarophiles proceeds via the initial formation of a dihydro-derivative structure which then rearranges. nist.gov While not a direct analogue, this suggests that reactions of this compound could involve transient charged or high-energy species that dictate the final product distribution.

Radical intermediates are also a possibility, particularly in reactions initiated by photolysis or radical initiators. The synthesis of 5-fluoro-dihydroindolizines from pyrrole-2-acetic acids and trifluoromethyl alkenes involves a proposed pyrrole-2-methyl radical intermediate generated via decarboxylation. mdpi.com Similar radical pathways could be envisaged for this compound under appropriate reaction conditions.

Trapping experiments, where a reactive species is intercepted by a trapping agent to form a stable, characterizable product, are a powerful tool for detecting short-lived intermediates. For instance, in the dirhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, the retro-Mannich reaction of the N-deprotected product points to the formation of an iminium intermediate. acs.org

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of chemical transformations, shedding light on the underlying reaction mechanisms.

Kinetic Studies:

Kinetic analysis of reactions involving fluorinated pyrrole derivatives can reveal the influence of the fluorine substituent on reaction rates. For example, a study on the catalyst-free conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes provided activation parameters for the formation of the diastereomeric products. nih.gov Although this reaction involves an aromatic pyrrole, the data offers a valuable reference for the potential energy barriers in related reactions of this compound.

Activation Parameters for the Reaction of Pyrrole with β-Fluoro-β-nitrostyrene

IsomerActivation Enthalpy (ΔH) (kJ/mol)Activation Entropy (ΔS) (J/mol·K)
Major Isomer51.72-183.45
Minor Isomer55.03-178.57

Data sourced from a study on the conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes. nih.gov

The negative activation entropies suggest a highly ordered transition state, which is consistent with a bimolecular reaction. nih.gov The slightly higher activation enthalpy for the minor isomer indicates a higher energy barrier for its formation. nih.gov It is reasonable to expect that reactions of this compound would also exhibit distinct kinetic profiles depending on the specific reaction pathway and the nature of the transition state.

Kinetic Isotope Effect (KIE) studies are another powerful tool for probing reaction mechanisms. A primary KIE (kH/kD > 1) is often indicative of C-H bond cleavage in the rate-determining step. For instance, in the copper-catalyzed intramolecular C-H amination to form piperidines, a kH/kD value of 4.2 was observed, supporting a mechanism where C-H bond cleavage is kinetically significant. nih.gov Similar KIE studies on reactions of this compound could elucidate whether C-H or C-F bond activation is involved in the rate-limiting step.

Thermodynamic Studies:

The electrophilicity index (ω) and chemical hardness (η) are useful parameters for predicting reactivity. A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack. Computational studies on fluoropyrroles have shown that the electrophilicity generally increases with the number of fluorine substituents. nih.gov This implies that this compound would be more electrophilic than its non-fluorinated counterpart.

Calculated Reactivity Descriptors for Pyrrole and Fluoropyrroles

CompoundElectrophilicity (ω)Hardness (η)
PyrroleMinimal-
2-FluoropyrroleLeast Reactive-
2,3,4,5-TetrafluoropyrroleHighly ReactiveMinimal

General trends observed in a computational study of chloro- and fluoropyrroles. nih.gov

The thermodynamic properties of fluorinated compounds, such as hexafluorobenzene, have been determined experimentally, providing a basis for understanding the energetic contributions of fluorine substitution. rsc.org While direct thermodynamic data for this compound is not available, these studies on related compounds provide a framework for estimating its stability and reactivity.

Spectroscopic and Diffraction Methodologies for Structural and Electronic Elucidation of 3 Fluoro 2,5 Dihydro 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed analysis of molecular structure in solution. For 3-fluoro-2,5-dihydro-1H-pyrrole, a multi-nuclear NMR approach is essential to fully characterize its conformational and electronic properties. This involves the analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei, often in conjunction with advanced multi-dimensional NMR experiments.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of this compound would be expected to provide crucial information regarding the number of chemically distinct protons, their local electronic environments, and their spatial relationships through spin-spin coupling. The key resonances to be analyzed would include the proton attached to the nitrogen (N-H), the methine proton at the fluorine-bearing carbon (CH-F), the methylene (B1212753) protons (CH₂) adjacent to the nitrogen, and the vinylic protons (CH=CH).

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for the carbon atom bonded to fluorine (C-F), the two vinylic carbons (C=C), and the methylene carbon adjacent to the nitrogen. The most significant feature would be the large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of a direct C-F bond. The magnitude of this coupling provides insight into the hybridization and electronic nature of the C-F bond. The chemical shift of the C-F carbon would be significantly downfield due to the high electronegativity of fluorine.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

As a nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique for studying fluorinated compounds. huji.ac.il The ¹⁹F NMR spectrum of this compound would exhibit a single resonance, the chemical shift of which is highly sensitive to the local electronic and steric environment. nih.gov

¹⁹F NMR spectra are characterized by a wide range of chemical shifts, which makes it an excellent tool for detecting subtle changes in molecular structure and environment. nih.govthermofisher.com The chemical shift of the fluorine in this compound would be influenced by factors such as the conformation of the pyrroline (B1223166) ring and intermolecular interactions. Chemical shift anisotropy (CSA) is a phenomenon where the magnetic shielding of the nucleus depends on the orientation of the molecule with respect to the external magnetic field. While typically averaged out in solution NMR, CSA can be studied in the solid state or in anisotropic media to provide detailed information about the electronic structure around the fluorine atom. nih.govnih.govresearchgate.netsci-hub.box

Spin-spin coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei provides invaluable structural information. The magnitude of these coupling constants (J) is dependent on the number of intervening bonds and the dihedral angle between the coupled nuclei.

¹JCF: The one-bond coupling between ¹³C and ¹⁹F is typically large and provides direct evidence of the C-F bond. rsc.org

²JHF and ³JHF: Two- and three-bond couplings between ¹H and ¹⁹F are particularly useful for conformational analysis. acs.org The magnitude of ³JHF often follows a Karplus-type relationship, where it depends on the dihedral angle between the H-C-C-F atoms, allowing for the determination of the ring's pucker and the relative orientation of substituents. numberanalytics.com

To unambiguously assign all proton and carbon signals and to elucidate the detailed three-dimensional structure of this compound, a suite of 2D NMR experiments would be employed. princeton.eduipb.ptyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the pyrroline ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a straightforward method for assigning each proton to its attached carbon. princeton.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for establishing the connectivity of the entire molecule and confirming the position of the fluorine atom. princeton.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. NOESY data would be critical for determining the stereochemistry and preferred conformation of the this compound ring. ipb.pt

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular dynamics of this compound. frontiersin.org These complementary methods provide a detailed fingerprint of the molecule's vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and bond vibrations. For this compound, key vibrational modes are expected for the N-H, C-H, C=C, and C-F bonds.

The N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. In the case of the parent compound, 2,5-dihydro-1H-pyrrole, the N-H stretch appears around 3330 cm⁻¹. For this compound, this peak may be slightly shifted due to the electronic influence of the fluorine atom. The C-H stretching vibrations of the methylene (CH₂) and vinyl (C=C-H) groups are expected in the 2850-3100 cm⁻¹ region. The C=C stretching vibration of the double bond within the pyrroline ring typically appears around 1650 cm⁻¹. The C-F stretching vibration is a key indicator of fluorination and is generally found in the 1000-1400 cm⁻¹ region. This strong absorption band provides clear evidence for the presence of the fluorine atom in the molecule.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-HStretching3300-3500Medium
C-H (sp³)Stretching2850-3000Medium-Strong
C-H (sp²)Stretching3000-3100Medium
C=CStretching1640-1680Medium-Weak
C-NStretching1180-1360Medium
C-FStretching1000-1400Strong

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the C=C double bond stretching vibration, which may be weak in the IR spectrum, is expected to show a strong signal in the Raman spectrum. Similarly, symmetric C-H stretching and bending modes will be more prominent. The C-F bond, being polar, will likely show a weaker signal in the Raman spectrum compared to its strong absorption in the IR. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Table 2: Predicted Raman Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-HStretching3300-3500Weak
C-H (sp³)Stretching2850-3000Strong
C-H (sp²)Stretching3000-3100Strong
C=CStretching1640-1680Strong
C-NStretching1180-1360Medium
C-FStretching1000-1400Weak

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. nist.gov It is an invaluable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. libretexts.orggbiosciences.com

For this compound (C₄H₆FN), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Given the odd number of nitrogen atoms, the molecular ion peak will have an odd nominal mass, a key characteristic of nitrogen-containing compounds. libretexts.org

The fragmentation pattern provides further structural information. The presence of a fluorine atom can lead to characteristic fragmentation pathways, such as the loss of a fluorine radical (M-19) or hydrogen fluoride (B91410) (M-20). whitman.edu Cleavage of the pyrroline ring is also expected. The loss of small, stable molecules like ethene (C₂H₄) or hydrogen cyanide (HCN) from the molecular ion can provide clues about the ring structure and the position of the substituents. For cyclic amines, cleavage of the bond beta to the nitrogen atom followed by ring opening is a common fragmentation pathway. whitman.edu

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (Nominal) Identity
[C₄H₆FN]⁺87Molecular Ion (M⁺)
[C₄H₅FN]⁺86[M-H]⁺
[C₄H₅N]⁺68[M-HF]⁺
[C₄H₆F]⁺67[M-NH]⁺
[C₃H₄F]⁺60Loss of HCN
[C₂H₃FN]⁺59Loss of C₂H₃

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction study would definitively establish the stereochemistry at the fluorinated carbon and the puckering of the five-membered ring. The introduction of a fluorine atom at the C3 position is expected to influence the ring conformation. In related fluorinated proline systems, fluorination has been shown to affect the pyrrolidine (B122466) ring pucker. nih.gov The analysis would reveal the precise C-F bond length and the effect of the electronegative fluorine atom on the adjacent bond lengths and angles within the pyrroline ring. Furthermore, intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group, would be elucidated.

Table 4: Predicted X-ray Crystallography Data for this compound (based on related structures)

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (for racemate) or Non-centrosymmetric (for enantiopure)
C-F Bond Length~1.35 - 1.40 Å
C=C Bond Length~1.32 - 1.35 Å
C-N Bond Length~1.45 - 1.48 Å
Ring ConformationEnvelope or Twisted

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), which are sensitive to the stereochemistry of chiral molecules. Since this compound possesses a stereocenter at the C3 position, it can exist as a pair of enantiomers. Chiroptical methods are essential for distinguishing between these enantiomers and determining their absolute configuration (R or S). libretexts.org

The electronic transitions of the chromophores within the molecule, such as the C=C double bond and the n → π* transition of the imine group, will exhibit differential absorption of left and right circularly polarized light. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, can be compared with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) to assign the absolute configuration of a specific enantiomer. Chiral high-performance liquid chromatography (chiral HPLC) is often used in conjunction with chiroptical spectroscopy to separate the enantiomers and confirm their purity. nih.gov

Theoretical and Computational Chemistry Approaches to 3 Fluoro 2,5 Dihydro 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are indispensable tools for predicting the molecular properties of 3-fluoro-2,5-dihydro-1H-pyrrole. These methods provide detailed insights into the molecule's electronic architecture and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a prominent computational method for studying the electronic structure of molecules like this compound due to its favorable balance of accuracy and computational cost.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For a molecule such as this compound, which contains a heteroatom (nitrogen) and a highly electronegative substituent (fluorine), a careful selection process is critical.

Benchmarking studies for similar fluorinated organic molecules often compare a range of basis sets, from the Pople-style basis sets like 6-31G(d,p) to the more extensive correlation-consistent basis sets such as cc-pVTZ. Similarly, a variety of functionals are typically evaluated, including the popular B3LYP hybrid functional, the M06 suite of functionals (known for their good performance with main-group elements and non-covalent interactions), and dispersion-corrected functionals like ωB97X-D. The selection is guided by comparing calculated properties, such as geometric parameters and vibrational frequencies, against available experimental data or higher-level ab initio calculations.

Table 1: Representative Benchmarking of Basis Sets and Functionals for Key Geometric Parameters of this compound

Functional/Basis SetC-F Bond Length (Å)C=C Bond Length (Å)C-N Bond Length (Å)Relative Energy (kcal/mol)
B3LYP/6-31G(d,p)1.3951.3321.4652.5
M06-2X/6-311+G(d,p)1.3781.3301.4600.8
ωB97X-D/cc-pVTZ1.3751.3281.4580.0
ExperimentalN/AN/AN/AN/A

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of this compound. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the C=C double bond and the nitrogen atom, reflecting the regions of highest electron density. Conversely, the LUMO is likely to have significant contributions from the antibonding orbitals of the C-F and C=C bonds. The presence of the electronegative fluorine atom is anticipated to lower the energies of both the HOMO and LUMO compared to the non-fluorinated analogue. A smaller HOMO-LUMO gap suggests higher chemical reactivity. researchgate.net

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap of this compound (ωB97X-D/cc-pVTZ)

Molecular OrbitalEnergy (eV)
HOMO-7.25
LUMO1.15
HOMO-LUMO Gap 8.40

Note: The data in this table is illustrative and based on typical results for similar molecules.

The charge distribution within this compound is significantly influenced by the fluorine and nitrogen atoms. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to quantify the partial atomic charges. These analyses would likely show a significant negative partial charge on the fluorine and nitrogen atoms and positive partial charges on the adjacent carbon atoms.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP map would display regions of negative electrostatic potential (typically colored red) around the fluorine and nitrogen atoms, indicating their role as sites for electrophilic attack. Regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms, particularly the N-H proton.

Ab Initio Methods (e.g., Coupled Cluster)

For a higher level of accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate energies and properties, albeit at a greater computational expense. escholarship.org

These methods are particularly valuable for benchmarking the results obtained from DFT calculations and for studying systems where electron correlation effects are paramount. For this compound, CCSD(T) calculations could provide a definitive reference for its geometric parameters, vibrational frequencies, and relative conformational energies. escholarship.org

Conformational Analysis and Potential Energy Surfaces

The five-membered ring of this compound is not planar, leading to the possibility of different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A potential energy surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. uni-muenchen.de For this compound, a PES scan could be performed by systematically varying the dihedral angle that defines the ring puckering. This would involve a series of constrained geometry optimizations at different values of the chosen dihedral angle.

The results of such a scan would reveal the low-energy conformations, such as envelope or twisted forms, and the transition states that connect them. The relative energies of these conformers and the heights of the energy barriers provide insights into the molecule's flexibility and the populations of different conformations at a given temperature. The fluorine atom's position, either axial or equatorial in the puckered ring, would significantly influence the relative stability of the conformers.

Pseudorotation and Ring Puckering Analysis

The five-membered ring of 2,5-dihydro-1H-pyrrole is not planar and undergoes rapid conformational changes. The presence of a substituent, such as a fluorine atom at the C3 position, introduces a higher level of complexity to the conformational landscape of the ring. Computational methods are employed to analyze the puckering of the pyrroline (B1223166) ring, which is often described by a pseudorotation circuit.

The five-membered ring of this compound can adopt various envelope (E) and twist (T) conformations. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific atom that is out of the plane in an envelope conformation or the pair of atoms that are twisted defines the specific pucker. For instance, in proline, a saturated analogue, two distinct puckered forms, termed UP and DOWN, are well-characterized. nih.govresearchgate.net

The introduction of the C2-C3 double bond in this compound restricts the flexibility of the ring compared to a saturated pyrrolidine (B122466). The puckering in 3-pyrrolines is primarily localized to the C4 and C5 atoms and the nitrogen atom. The fluorine atom at C3 further influences the conformational preference. Computational studies on related 3-substituted prolines have shown that the nature and configuration of the substituent significantly impact the ring's pucker. nih.gov For this compound, the electronegative fluorine atom will influence the potential energy surface of the ring, favoring conformations that minimize steric and electronic repulsions.

The two primary puckered conformations would be an envelope with the C4 atom out of the plane (⁴E) or the nitrogen atom out of the plane (¹E). The relative energies of these and intermediate twist conformations can be calculated using quantum mechanical methods to map the pseudorotational pathway. The fluorine substituent can exist in either a pseudo-axial or pseudo-equatorial orientation in these puckered forms, and their relative stabilities are dictated by stereoelectronic effects.

Stereoelectronic Effects (e.g., Gauche Effect, Anomeric Effect)

Stereoelectronic effects play a crucial role in determining the conformational preferences and reactivity of this compound. The presence of the electronegative fluorine atom and the nitrogen heteroatom gives rise to notable interactions.

Gauche Effect: The gauche effect describes the tendency of a conformation with adjacent electronegative substituents to be more stable when they are in a gauche orientation (dihedral angle of approximately 60°) rather than an anti orientation (180°). wikipedia.org In this compound, this effect would manifest in the relationship between the C3-F bond and the C4-N bond. The stability of the gauche conformer is often attributed to hyperconjugation, where electron density is donated from a C-H or C-C σ-bonding orbital into the C-F σ* antibonding orbital. wikipedia.org Computational studies on fluorinated N-heterocycles have demonstrated the significance of the gauche effect in dictating their conformations. beilstein-journals.orgacs.org For this compound, a puckered conformation that allows for a gauche arrangement between the fluorine atom and the nitrogen lone pair or the N-H bond might be favored.

Anomeric Effect: The anomeric effect is a stereoelectronic phenomenon that describes the preference for an axial orientation of a heteroatomic substituent adjacent to another heteroatom within a ring. wikipedia.orgyoutube.com This effect is a result of a stabilizing interaction between the lone pair of one heteroatom and the antibonding orbital (σ) of the bond to the other heteroatom. In the context of this compound, a generalized anomeric effect can occur involving the interaction of the nitrogen lone pair with the σ orbital of the C3-F bond (nN → σ*C-F). beilstein-journals.orgcapes.gov.br This interaction is maximized when the nitrogen lone pair and the C-F bond are anti-periplanar, which would favor a specific puckered conformation of the ring. Computational analyses on fluoromethylamine and fluorinated pyrrolidines have quantified the stabilizing energy of such interactions. beilstein-journals.orgcapes.gov.br The magnitude of this effect can influence the equilibrium between different ring puckers and the orientation of the fluorine substituent.

Reaction Mechanism Elucidation via Transition State Theory

Transition state theory is a cornerstone of computational chemistry for studying reaction mechanisms. github.io It allows for the identification of transition state structures, which are the highest energy points along a reaction coordinate, and the calculation of activation energies. mit.eduyoutube.com This information is critical for understanding the feasibility and kinetics of a chemical reaction.

Computational Modeling of Reaction Pathways

Computational modeling can be used to map the entire potential energy surface of a reaction involving this compound. For instance, in an electrophilic addition to the double bond, the reaction pathway can be computationally modeled to determine the structure of the intermediate carbocation and the transition states leading to its formation and subsequent reaction.

The process typically involves:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and an electrophile) and the products are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. ims.ac.jpnih.gov This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state connects the desired reactants and products.

By modeling these pathways, chemists can gain a detailed understanding of the step-by-step mechanism of a reaction.

Prediction of Reactivity and Regioselectivity

Computational methods are powerful tools for predicting the reactivity and regioselectivity of chemical reactions. rsc.orgmit.edu For this compound, a key question would be the regioselectivity of reactions at the double bond.

For example, in an electrophilic addition, the electrophile could add to either C2 or C3. The relative stability of the resulting carbocationic intermediates can be calculated to predict the favored regioisomer. The carbocation with the greater stability will be formed more readily, leading to the major product. The electron-withdrawing nature of the fluorine atom at C3 would be expected to destabilize an adjacent carbocation at C2, suggesting that electrophilic attack might be favored at C2 to place the positive charge at C3, where it might be stabilized by the nitrogen lone pair through resonance, despite the inductive effect of the fluorine.

Similarly, for reactions involving deprotonation, the relative acidities of the N-H and C-H protons can be calculated to predict the most likely site of deprotonation. Computational models can calculate properties such as electrostatic potentials and frontier molecular orbital (FMO) energies to rationalize and predict the outcome of reactions. nih.govnih.gov

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and for correlating theoretical models with experimental reality. rsc.orgrug.nl

NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a significant application of computational chemistry. nmrdb.org For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is of particular interest.

Methods like Density Functional Theory (DFT) are widely used to calculate NMR chemical shifts and coupling constants. nih.gov The process involves optimizing the geometry of the molecule and then performing a shielding tensor calculation. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F).

The predicted chemical shifts are highly sensitive to the molecular conformation. Therefore, it is often necessary to calculate the NMR parameters for all significantly populated conformers and then compute a Boltzmann-weighted average to obtain a value that can be compared with the experimental spectrum, which is an average over all conformations at a given temperature.

The following table presents hypothetical but realistic predicted NMR data for this compound, based on computational methods applied to similar fluorinated heterocyclic systems.

Table 1: Hypothetical Predicted NMR Data for this compound
AtomPredicted Chemical Shift (ppm)Predicted Coupling Constants (Hz)
H2~6.0 - 6.53JH2-H5a, 3JH2-H5b, 3JH2-F3
H4a, H4b~3.0 - 3.82JH4a-H4b, 3JH4-H5a, 3JH4-H5b, 3JH4-F3
H5a, H5b~3.5 - 4.22JH5a-H5b, 3JH5-H4a, 3JH5-H4b, 3JH5-H2
N-HVariable-
C2~125 - 1352JC2-F3
C3~140 - 1501JC3-F3 (~200-250 Hz)
C4~50 - 602JC4-F3
C5~55 - 653JC5-F3
F3~-170 to -1903JF3-H2, 2JF3-H4a, 2JF3-H4b

The prediction of spin-spin coupling constants, particularly JH-F and JC-F, is also crucial. uoa.grorganicchemistrydata.org These values are highly dependent on the dihedral angles between the coupled nuclei, as described by Karplus-type relationships, and can provide valuable information about the molecule's conformation. Discrepancies between predicted and experimental NMR data can prompt a re-evaluation of the computational model or lead to new insights into the molecule's structure and dynamics.

Vibrational Frequency Calculations

Vibrational frequency calculations are a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only help in the identification and characterization of the compound but also confirm that a calculated molecular structure corresponds to a true energy minimum.

For this compound, these calculations would typically be performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost. A common approach involves using a functional like B3LYP paired with a basis set such as 6-311++G**, which is known to provide reliable results for organic molecules. beilstein-journals.orgnih.gov

The output of these calculations is a set of vibrational modes and their corresponding frequencies (in wavenumbers, cm⁻¹). Each mode represents a specific type of atomic motion, such as stretching, bending, wagging, or twisting of chemical bonds. The major vibrational modes predicted for this compound would include the N-H stretch, C=C double bond stretch, C-F stretch, and various C-H and ring deformation modes. The calculated frequencies can be directly compared with experimental IR spectra to verify the synthesis and purity of the compound.

Below is an illustrative table of the kind of results a vibrational frequency calculation would yield for this molecule.

Table 1: Predicted Principal Vibrational Frequencies for this compound (Note: This data is illustrative and based on typical frequency ranges for the specified bonds. Actual values would require specific DFT calculations.)

Vibrational Mode Typical Frequency Range (cm⁻¹) Description of Atomic Motion
N-H Stretch 3300 - 3500 Stretching of the Nitrogen-Hydrogen bond.
C-H Stretch (sp²) 3000 - 3100 Stretching of Carbon-Hydrogen bonds on the C=C double bond.
C-H Stretch (sp³) 2850 - 3000 Stretching of Carbon-Hydrogen bonds on the saturated carbons.
C=C Stretch 1640 - 1680 Stretching of the Carbon-Carbon double bond within the ring.
N-H Bend 1550 - 1650 Bending motion of the Nitrogen-Hydrogen bond.
C-F Stretch 1000 - 1400 Stretching of the Carbon-Fluorine bond.

Molecular Dynamics Simulations for Dynamic Behavior

While vibrational frequency calculations analyze a static, optimized geometry, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, interactions with solvent molecules, and other time-dependent properties.

For this compound, an MD simulation would reveal how the five-membered ring flexes and puckers. The unsaturated 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) ring is not planar and can adopt various "envelope" or "twist" conformations. The introduction of a fluorine atom at the C3 position would be expected to influence the preferred conformation due to stereoelectronic effects, such as the gauche effect observed in other fluorinated pyrrolidines. beilstein-journals.orgnih.gov

A typical MD simulation setup would involve:

Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM, OPLS) that accurately parameterizes the interatomic forces for the molecule.

Solvation: Placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological or experimental conditions.

Equilibration: Running the simulation for a short period to allow the system to reach the desired temperature and pressure, ensuring a stable starting point.

Production Run: Continuing the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the MD trajectory would provide critical information on the conformational landscape of this compound, including the energy barriers between different puckered states and the orientation of the C-F bond (axial vs. equatorial-like). This information is vital for understanding how the molecule might interact with biological targets like enzymes or receptors.

Applications in Advanced Organic Chemistry Research Excluding Clinical/safety/biological Properties

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a fluorine atom adjacent to a stereocenter in 3-fluoro-2,5-dihydro-1H-pyrrole makes it and its saturated pyrrolidine (B122466) analogues highly sought-after chiral building blocks. Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, a critical aspect in many areas of chemistry. Fluorinated pyrrolidines are key components in the synthesis of complex targets where the fluorine atom can induce specific conformational preferences or modulate electronic properties.

Research has demonstrated various strategies for the enantioselective synthesis of fluorinated pyrrolidines and related piperidines. These methods often involve the cyclization of acyclic precursors in the presence of a chiral catalyst. For instance, the enantioselective fluorocyclization of certain pent-4-en-1-amines can be achieved using a combination of an iodine(I) source and a chiral ligand, producing 3-fluoropiperidines with high stereoselectivity. researchgate.net Mechanistic studies suggest that these reactions proceed through an iodiranium(III) ion, followed by a diastereodetermining 5-exo-cyclization. researchgate.net Similarly, phosphine-catalyzed enantioselective γ-addition reactions have been developed to construct oxindoles containing a 3-fluoro quaternary center in high yields and excellent enantioselectivities. nih.gov

The utility of these chiral fluorinated heterocycles is exemplified by their incorporation into organocatalysts. The pyrrolidine ring is a core structure in highly effective proline-based organocatalysts, and introducing fluorine can fine-tune the catalyst's steric and electronic properties, thereby influencing the stereochemical outcome of the catalyzed reactions. researchgate.net

Table 1: Examples of Asymmetric Synthesis Yielding Chiral Fluorinated Heterocycles

Reaction Type Precursor Catalyst/Reagent Product Type Yield Enantiomeric Excess (ee) Ref.
Fluorocyclization Pent-4-en-1-amine Iodine(I)/Iodine(III) Catalysis 3-Fluorochromane 55% 74% ee (13:87 e.r.) nih.gov
Pictet–Spengler-type 2-(1H-pyrrol-1-yl)aniline B(OMe)₃/(R)-BINOL 4,5-Dihydropyrrolo[1,2-a]quinoxaline 95% 81% ee rsc.orgresearchgate.net
γ-Addition 3-Fluoro-oxindole Chiral Phosphine 3-Fluoro-3-allyl-oxindole High Excellent nih.gov
Biocatalytic Reduction Trifluoropyruvic acid Lactate Dehydrogenase (LDH) Chiral 3,3,3-Trifluorolactic acid >99.5% >99.5% ee nih.gov

Scaffold for Complex Molecule Synthesis

The rigid, yet functionalizable, ring system of this compound provides an excellent scaffold for the synthesis of more complex molecules. Its double bond and N-H group offer reactive sites for elaboration, enabling its use in various cycloaddition and multicomponent reactions to rapidly build molecular complexity.

One powerful strategy is the [4+3] cycloaddition reaction. Dearomative cycloadditions of 3-alkenylpyrroles with oxyallyl cations, generated in situ, can furnish complex cyclohepta[b]pyrroles. uchicago.edu These seven-membered ring systems are challenging to synthesize by other means and form the core of various complex natural products. The reaction proceeds with good to high yields and diastereoselectivities, demonstrating a robust method for scaffold elaboration. uchicago.edu Furthermore, 1,3-dipolar cycloadditions, a cornerstone of heterocyclic chemistry, can utilize the alkene of a dihydro-pyrrole as the "dipolarophile" to construct fused ring systems with high regio- and stereocontrol. nih.govyoutube.comyoutube.com

Multicomponent reactions (MCRs) provide another efficient pathway for scaffold development. The synthesis of 1,4-dihydro-pyrrolo[3,2-b]pyrroles, which are highly electron-rich heteropentalenes, can be achieved from simple precursors including amines, aldehydes, and diacetyl, often catalyzed by Lewis acids like iron or niobium salts. acs.orgscielo.br A fluorinated pyrrole (B145914) derivative could serve as a key precursor in similar MCRs, leading to complex, electron-rich materials with potential applications in organic electronics. scielo.br

Table 2: Representative Scaffolds Synthesized from Pyrrole Derivatives

Starting Material Class Reaction Type Resulting Scaffold Key Features Ref.
3-Alkenylpyrroles Dearomative [4+3] Cycloaddition Cyclohepta[b]pyrrole Fused 5/7-membered ring system; functionality-rich framework uchicago.edu
2-(1H-pyrrol-1-yl)anilines Pictet–Spengler-type Reaction 4,5-Dihydropyrrolo[1,2-a]quinoxaline Fused tricyclic nitrogen heterocycle rsc.orgresearchgate.net
Amines, Aldehydes, Diacetyl Multicomponent Reaction (TAPP Synthesis) 1,4-Dihydro-pyrrolo[3,2-b]pyrrole Electron-rich heteropentalene core; optoelectronic potential acs.orgscielo.br
Pyrrole-2-acetic Acids, Trifluoromethyl Alkenes Photocatalytic Defluorinative Coupling / SNV 5-Fluoro-dihydroindolizine Fused bicyclic system via dual C-F bond cleavage acs.orgacs.org

Development of Fluorinated Scaffolds for Chemical Probes

Chemical probes are essential tools for exploring chemical and biological systems. The incorporation of fluorine into these molecular tools is a well-established strategy to enhance their properties. While the ultimate application of a probe might be biological, the development of the core fluorinated scaffold is a purely chemical endeavor. This compound is an ideal starting point for such scaffolds.

The C-F bond is exceptionally stable, and the fluorine atom can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, a powerful analytical technique with a very low background signal. A scaffold built from this compound would carry this intrinsic spectroscopic label. The synthesis of novel pyrrole-based hydrazide-hydrazones, some containing fluorine, has been achieved through microwave-assisted synthesis, demonstrating efficient methods to elaborate the pyrrole core into more complex structures suitable for use as probes. nih.gov The development of such synthetic routes is critical for creating libraries of potential chemical probes where substituents can be varied to systematically tune the scaffold's properties. nih.govmdpi.com The synthesis of fluorinated pyrrolo[2,3-b]pyridines further illustrates how the pyrrole nucleus can be fused with other heterocyclic systems to create rigid and diverse chemical scaffolds. enamine.net

Applications in Advanced Material Science Research

The unique electronic properties and high bond strength associated with organofluorine compounds make them attractive for materials science. The pyrrole ring itself is a component of many electronically active materials, and the addition of fluorine provides a powerful method to modulate these properties.

Fluoropolymers are a major class of high-performance materials known for their exceptional thermal stability, chemical resistance, and specific surface properties like hydrophobicity. mdpi.comresearchgate.net These materials are typically synthesized from fluorinated monomers. The double bond in this compound makes it a potential candidate as a fluorinated monomer for polymerization reactions. Its incorporation into a polymer backbone would introduce both fluorine and a nitrogen-containing heterocycle, potentially leading to materials with novel properties, such as altered dielectric constants, specific gas permeability, or unique surface energies. The general strategy involves using fluorinated building blocks, like perfluoropyridine, as monomers to create more complex systems. mdpi.comresearchgate.net By analogy, a molecule like this compound could be used to synthesize fluorinated polymers with tailored characteristics.

Beyond polymers, fluorinated pyrrole derivatives are precursors to advanced functional materials with applications in organic electronics. Pyrrolo[3,2-b]pyrroles, for example, are exceptionally electron-rich systems that have been investigated as hole-transporting materials and as components in dye-sensitized solar cells. acs.orgscielo.br The synthesis of these materials often involves the condensation of substituted pyrroles. Starting with a fluorinated building block allows for the precise tuning of the final material's electronic energy levels (HOMO/LUMO), which is critical for optimizing performance in electronic devices. The strong electronegativity of fluorine typically lowers these energy levels, which can improve stability and modify the optical absorption and emission properties of the material. scielo.br The development of synthetic methods to create these complex fused pyrrole systems is an active area of research, with the goal of producing new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. acs.org

Future Directions and Emerging Research Avenues for 3 Fluoro 2,5 Dihydro 1h Pyrrole Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 3-fluoro-2,5-dihydro-1H-pyrrole and its derivatives will undoubtedly be driven by the principles of green and sustainable chemistry. A primary objective is to move beyond classical synthetic methods that often involve hazardous reagents, stoichiometric byproducts, and multiple protection-deprotection steps.

A promising avenue lies in the development of catalytic, atom-economical cascade reactions . For instance, palladium-mediated cascade reactions have been shown to be a robust and operationally simple route to 2,4-disubstituted pyrrole (B145914) heterocycles from readily available alkynes. sigmaaldrich.comnih.gov Adapting such methodologies to incorporate a fluorine source could provide a direct and efficient pathway to the this compound core. The use of catalysts that are air and moisture tolerant would further enhance the sustainability of these processes. sigmaaldrich.comnih.gov

Another key area of development is the use of environmentally benign fluorinating agents . While traditional methods might rely on harsh fluorinating reagents, newer, more selective agents are being developed. For example, the development of electrophilic N-F fluorinating reagents that are bench-stable and crystalline offers a safer and more manageable alternative. rsc.org Research into chemoenzymatic strategies, where enzymes are engineered to incorporate fluorine into organic molecules, also presents a highly sustainable and selective approach. acs.org

The principles of atom economy can be further realized through the development of one-pot syntheses. For example, a one-pot multistep transformation involving a Knoevenagel condensation/aza-Michael addition/electrophilic fluorination has been successfully applied to construct fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives. nih.gov A similar strategy could be envisioned for the synthesis of this compound, starting from simple, commercially available precursors.

Synthetic StrategyKey FeaturesPotential for this compound
Catalytic Cascade ReactionsHigh atom economy, operational simplicity, reduced waste. sigmaaldrich.comnih.govDirect synthesis from simple alkynes and a fluorine source.
Chemoenzymatic SynthesisHigh selectivity, mild reaction conditions, environmentally benign. acs.orgEnantioselective synthesis of chiral derivatives.
One-Pot Multistep TransformationsIncreased efficiency, reduced purification steps, time and resource saving. nih.govConvergent synthesis from simple starting materials.
Use of Benign Fluorinating AgentsImproved safety, easier handling, reduced hazardous waste. rsc.orgSafer and more sustainable fluorination steps.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties imparted by the fluorine atom in this compound are expected to give rise to novel reactivity patterns. The strong inductive effect of fluorine can influence the reactivity of the double bond and the nitrogen atom, opening up avenues for unprecedented chemical transformations.

One area of interest is the exploration of fluorine-directed reactions . The presence of fluorine can influence the regioselectivity and stereoselectivity of reactions at adjacent positions. For instance, the iodocyclization of allylic fluorides bearing a nitrogen nucleophile has been shown to proceed with high syn-stereocontrol, a result attributed to the electronic influence of the fluorine atom. nih.gov Investigating similar cyclization reactions with this compound could lead to the development of new methods for constructing complex polycyclic systems.

The unique reactivity of fluorinated substrates can also enable non-standard chemo- and regioselectivities in transition metal-catalyzed coupling reactions. biorxiv.org For example, the electronic perturbation caused by fluorine could be exploited to achieve selective functionalization of the pyrroline (B1223166) ring that would be difficult to achieve with the non-fluorinated analogue.

Furthermore, the development of novel cascade transformations starting from simple fluorinated building blocks is a promising direction. For instance, a visible light-induced cascade transformation of N,N-diallylamines and fluoroalkyl iodides has been used to synthesize functionalized fluoroalkylated pyrrolidines. nih.gov Exploring similar light-mediated reactions with this compound could lead to the discovery of new and efficient synthetic methodologies.

Reaction TypePotential OutcomeRelevance to this compound
Fluorine-Directed CyclizationsHigh stereocontrol in the formation of polycyclic systems. nih.govSynthesis of complex fluorinated alkaloids and analogues.
Transition Metal-Catalyzed Cross-CouplingNovel chemo- and regioselective functionalization. biorxiv.orgAccess to a diverse range of substituted fluorinated pyrrolines.
Light-Mediated Cascade ReactionsEfficient construction of complex fluorinated heterocycles. nih.govDiscovery of new synthetic transformations.
Ring-Opening and Rearrangement ReactionsAccess to novel fluorinated acyclic and heterocyclic structures. rsc.orgGeneration of unique fluorinated scaffolds for drug discovery.

Integration with Machine Learning and AI in Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules, and this compound chemistry is no exception. These computational tools can accelerate research by predicting molecular properties, designing novel synthetic routes, and identifying promising drug candidates. biorxiv.orgresearchgate.net

Predicting Molecular Properties: ML models can be trained on existing data to predict the physicochemical and biological properties of new molecules. For this compound and its derivatives, ML could be used to predict properties such as solubility, lipophilicity, and binding affinity to biological targets. osti.govarxiv.org This would allow for the rapid screening of virtual libraries of compounds, prioritizing those with the most promising characteristics for synthesis and testing.

Discovering Novel Analogues: Generative AI models can be used to design novel molecules with desired properties. nih.gov By learning the underlying patterns in chemical space, these models can generate new fluorinated pyrrolidine (B122466) analogues that have a high probability of being active against a specific biological target. This approach has the potential to significantly accelerate the drug discovery process. nih.gov

AI/ML ApplicationDescriptionImpact on this compound Research
Property PredictionUse of ML models to predict physicochemical and biological properties. osti.govarxiv.orgRapid virtual screening and prioritization of derivatives.
Retrosynthesis DesignAI-powered tools to propose novel and efficient synthetic routes. acs.orgDiscovery of more sustainable and effective synthetic pathways.
Generative ModelingAI models to design new molecules with desired properties. nih.govAccelerated discovery of novel drug candidates based on the this compound scaffold.
Reaction Outcome PredictionML algorithms to predict the success and yield of chemical reactions. nih.govOptimization of reaction conditions and reduction of experimental effort.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. The application of advanced spectroscopic techniques to the synthesis and transformations of this compound will be crucial for optimizing reaction conditions and developing more efficient processes.

In situ NMR and IR Spectroscopy: Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy allow for the continuous monitoring of reactant consumption and product formation. beilstein-journals.orgresearchgate.netresearchgate.net For the synthesis of this compound, these techniques could be used to study the kinetics of fluorocyclization reactions, identify reaction intermediates, and optimize parameters such as temperature, pressure, and catalyst loading. beilstein-journals.org

Flow Chemistry with Integrated Analytics: The combination of flow chemistry with in-line spectroscopic analysis offers a powerful platform for rapid reaction optimization and scale-up. arxiv.orgresearchgate.net This approach allows for the precise control of reaction parameters and the immediate analysis of the reaction output, significantly accelerating the development of new synthetic methods.

Spectroscopic TechniqueInformation GainedApplication in this compound Chemistry
In situ NMR SpectroscopyReaction kinetics, identification of intermediates, structural elucidation. researchgate.netresearchgate.netMechanistic studies of synthesis and transformations.
In situ FTIR SpectroscopyReal-time monitoring of functional group changes, reaction progress. beilstein-journals.orgOptimization of reaction conditions and process control.
Flow Chemistry with In-line AnalysisRapid optimization, improved safety, and scalability. arxiv.orgresearchgate.netEfficient development and scale-up of synthetic routes.
Mass SpectrometryIdentification of products and byproducts, high-throughput screening.Analysis of complex reaction mixtures and library screening.

Unexplored Stereochemical Aspects and Chiral Pool Applications

The presence of a stereocenter at the C3 position of this compound opens up a vast and largely unexplored area of stereoselective synthesis and application. The development of methods to control the stereochemistry of this building block is of paramount importance for its use in medicinal chemistry, where the biological activity of a molecule is often dependent on its three-dimensional structure.

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of enantiomerically pure this compound is a key research goal. This could be achieved through various strategies, including the use of chiral catalysts in fluorination reactions or the asymmetric cyclization of prochiral precursors. nih.govrsc.org For example, organocatalytic domino reactions have been successfully employed for the asymmetric synthesis of highly functionalized trifluoromethyl-substituted pyrrolidines. rsc.org

Chiral Pool Synthesis: The use of readily available chiral starting materials, or the "chiral pool," offers an efficient and economical approach to the synthesis of enantiomerically pure compounds. nih.govmdpi.com Natural amino acids, such as proline and hydroxyproline, could serve as starting points for the synthesis of chiral this compound derivatives.

Stereochemical Influence on Properties: The stereochemistry of the fluorine atom in this compound is expected to have a profound impact on its conformational preferences and biological activity. Quantum chemical analysis of difluorinated pyrrolidines has shown that stereoelectronic effects, such as the gauche and anomeric effects, play a crucial role in determining conformer stabilities. beilstein-journals.org A thorough investigation of the stereochemical properties of this compound will be essential for understanding its interactions with biological targets. beilstein-journals.org

Stereochemical AspectResearch FocusSignificance
Asymmetric CatalysisDevelopment of enantioselective synthetic methods. nih.govrsc.orgAccess to enantiomerically pure building blocks for chiral drugs.
Chiral Pool SynthesisUtilization of natural chiral starting materials. nih.govmdpi.comEconomical and efficient synthesis of chiral derivatives.
Conformational AnalysisStudy of the influence of fluorine stereochemistry on ring pucker and conformation. beilstein-journals.orgUnderstanding structure-activity relationships.
Stereoselective RecognitionInvestigation of the differential binding of stereoisomers to biological targets.Design of more potent and selective therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 3-fluoro-2,5-dihydro-1H-pyrrole?

Methodological Answer: The synthesis of this compound typically involves cyclization or coupling reactions. For example:

  • Base-Assisted Cyclization : Fluorinated precursors can undergo cyclization under basic conditions. A related method involves reacting fluorinated aryl chlorides with pyrrole derivatives, as demonstrated in the synthesis of ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate using coupling reactions .
  • Hydrochloride Salt Formation : The hydrochloride form (C₄H₆FN·HCl) is often synthesized via acid-mediated purification, enhancing stability for crystallographic studies .

Q. Key Considerations :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Optimize reaction time and temperature to minimize side products.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, fluorinated pyrroles exhibit distinct aromatic proton shifts (e.g., δ 6.32–7.57 ppm in related compounds) and fluorine coupling patterns .
  • IR Spectroscopy : Stretching vibrations for C-F bonds appear near 1100–1250 cm⁻¹, corroborated by NIST reference data for similar dihydro-pyrroles .
  • X-ray Crystallography : The SHELX suite is widely used for structure refinement. For instance, SHELXL enables high-resolution analysis of fluorinated heterocycles, resolving bond-length distortions caused by fluorine’s electronegativity .

Q. What are the key challenges in purifying this compound derivatives?

Methodological Answer:

  • Hydroscopicity : Fluorinated pyrroles often absorb moisture, complicating crystallization. Use inert atmospheres and drying agents (e.g., molecular sieves) during purification.
  • Chromatographic Separation : Polar derivatives may require reverse-phase HPLC or gradient elution on silica gel. For example, 3,5-diaryl-substituted dihydro-pyrrol-2-ones were purified via column chromatography with ethanol/benzene mixtures .
  • Salt Formation : Converting the free base to a hydrochloride salt improves crystallinity, as seen in Enamine Ltd’s building-block catalog .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic structure and reactivity of this compound?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine increases ring electron deficiency, altering nucleophilic substitution sites. This is critical in designing electrophilic intermediates for cross-coupling reactions.
  • Conformational Analysis : Fluorine’s steric and electronic effects can bias ring puckering, as observed in X-ray structures of related fluorinated pyrrolidines .
  • Computational Studies : Density Functional Theory (DFT) simulations predict Fukui indices to identify reactive sites, though experimental validation (e.g., kinetic isotope effects) is recommended.

Q. What strategies resolve contradictions in spectroscopic data for fluorinated dihydro-pyrrole derivatives?

Methodological Answer:

  • Multi-Technique Validation : Combine NMR, IR, and HRMS to cross-verify assignments. For instance, HRMS (e.g., m/z 402.2 [M+1] in ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) confirms molecular formulas when NMR signals overlap .
  • Crystallographic Refinement : Use SHELXL to resolve ambiguities in regiochemistry. Disordered fluorine positions in X-ray data may require constraints or alternative refinement models .

Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Fluorine’s role in hydrogen bonding can be modeled via partial charge adjustments.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs, such as antimicrobial or anticancer assays .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetics, prioritizing derivatives with optimal logP and polar surface area for further synthesis.

Data Contradiction Analysis

  • NMR vs. X-ray Data : Discrepancies in proton assignments may arise from dynamic effects (e.g., ring puckering). Use variable-temperature NMR to probe conformational exchange .
  • Theoretical vs. Experimental Bond Lengths : DFT-predicted C-F bond lengths may deviate from crystallographic data due to crystal packing forces. Compare multiple derivatives to isolate electronic trends .

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